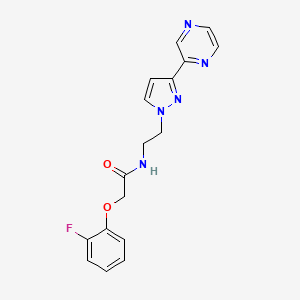

![molecular formula C16H14N4O2 B3007961 2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1788829-72-0](/img/structure/B3007961.png)

2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of pyrazolo[1,5-a]pyrazine, which is a heterocyclic scaffold that has been explored for various pharmacological activities. The pyrazolo[1,5-a]pyrazine core is structurally related to pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidones, which have been studied for their anti-inflammatory and phosphodiesterase inhibitory activities, respectively .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the core structure to enhance activity and selectivity. For instance, the synthesis of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives was performed to target the hA2A adenosine receptor, with variations in substituents leading to nanomolar affinity . Similarly, modifications to the 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one structure, such as the introduction of a longer side chain, resulted in compounds with high anti-inflammatory activity and reduced ulcerogenic effects .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives can be complex, as demonstrated by the X-ray determination of a reaction product from a related compound, which revealed a detailed and intricate molecular arrangement . This suggests that the molecular structure of "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" would also be complex and may require advanced techniques such as X-ray crystallography for precise determination.

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrazine derivatives with nucleophiles has been explored, leading to the formation of various reaction products with potential biological activities . The specific chemical reactions and interactions of "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" would depend on the functional groups present and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a n-propoxy group at the 2-position of the phenyl ring was necessary for the phosphodiesterase inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones . The physical properties such as solubility, melting point, and stability of "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" would be key factors in its potential as a pharmacological agent and would require empirical determination.

Applications De Recherche Scientifique

Synthesis and Biological Activity Research into related pyrazolo[1,5-a]pyrazine derivatives has led to the development of compounds with notable antibacterial, antifungal, and anti-inflammatory properties. For instance, the synthesis of new pyrazoline and pyrazole derivatives has been explored for their antimicrobial activities against a range of bacteria and fungi, demonstrating the potential of these compounds in addressing microbial resistance (Hassan, 2013). Similarly, the creation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has revealed anti-inflammatory and antimicrobial effects, indicating their usefulness in medical chemistry (Aggarwal et al., 2014).

Chemical Synthesis Innovations Advancements in the synthesis of heterocyclic compounds, including those related to 2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, have facilitated the exploration of novel chemical spaces. Notable examples include the development of new synthetic routes for polyfunctionally substituted pyrazolonaphthyridines and pentaazanaphthalenes (Aly, 2006), and the synthesis of enaminones as precursors for compounds with antitumor and antimicrobial activities (Riyadh, 2011).

Heterocyclic Compound Exploration The exploration of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines for their potential in drug development has been a significant area of research. For example, studies have focused on the synthesis of new classes of nonsteroidal anti-inflammatory drugs (NSAIDs) based on pyrazolo[1,5-a]pyrimidine scaffolds, which exhibit reduced ulcerogenic activity compared to traditional NSAIDs (Auzzi et al., 1983). This research underscores the importance of heterocyclic chemistry in the discovery of safer and more effective therapeutic agents.

Propriétés

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10-9-20-14(15(21)17-10)8-12(18-20)16(22)19-7-6-11-4-2-3-5-13(11)19/h2-5,8-9H,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCOSVIYWRQMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCC4=CC=CC=C43)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)